molecular formula C17H33N B12533382 Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- CAS No. 685088-14-6

Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-

Cat. No.: B12533382
CAS No.: 685088-14-6
M. Wt: 251.5 g/mol
InChI Key: JURFVVKQIRIWBJ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a synthetic organic compound characterized by a pyrrolidine ring attached to a cyclohexyl group with specific alkyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- typically involves the reaction of a substituted cyclohexanone with pyrrolidine under controlled conditions. One common method includes the use of a Grignard reagent to introduce the diethyl and trimethyl groups onto the cyclohexanone, followed by cyclization with pyrrolidine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed:

Scientific Research Applications

Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Pyrrolizidine

Comparison: Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is unique due to its specific alkyl substitutions, which confer distinct steric and electronic properties. Compared to Pyrrolidine-2-one and Pyrrolidine-2,5-dione, it has a more complex structure, potentially leading to different biological activities and applications .

This detailed overview provides a comprehensive understanding of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

685088-14-6

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C17H33N/c1-6-17(7-2)13-15(3,4)12-16(5,14-17)18-10-8-9-11-18/h6-14H2,1-5H3

InChI Key

JURFVVKQIRIWBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)CC

Origin of Product

United States

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